Tiopronin 13C D3
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Overview
Description
Tiopronin 13C D3 is a deuterium-labeled version of Tiopronin . It is primarily used for scientific research and development .
Molecular Structure Analysis
The molecular formula of this compound is C4 13CH4D3NO3S . Its molecular weight is 167.21 .Physical and Chemical Properties Analysis
This compound is a solid substance . It is soluble in ethyl acetate and methanol . It should be stored at -20°C .Scientific Research Applications
Tiopronin, a drug with a thiol function similar to D-penicillamine, is primarily recognized for its application in treating rheumatoid arthritis. Its effectiveness has been confirmed through controlled trials, showcasing its capability to manage the condition comparably to D-penicillamine. The side effects of Tiopronin are akin to those of D-penicillamine, including rash, toxidermia, aguestia, and proteinuria, which resolve upon cessation of treatment. Tiopronin's value lies in its utility for patients with a history of side effects from D-penicillamine, as it does not systematically increase the risk of developing side effects, marking its principal significance in therapeutic applications (Amor et al., 1986).
Tiopronin in Hepatotoxicity Mitigation
In the context of cancer treatment, hepatoprotective agents are critical for maintaining liver function due to the hepatotoxic potential of anticancer drugs. Tiopronin, along with magnesium isoglycyrrhizinate and S-Adenosylmethionine (AdoMet), has shown potential hepatoprotective activity in small studies. This underscores the importance of further research, including well-designed Phase III randomized controlled trials, to solidify the use of hepatoprotectors like Tiopronin in oncology settings, aiming to preserve liver function amidst chemotherapy-induced hepatotoxicity (Vincenzi et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3,2+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGJWQPHMWSCST-HZPPXAECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)N[13CH2]C(=O)O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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